Disperse Orange 1

Catalog No.
S526467
CAS No.
2581-69-3
M.F
C18H14N4O2
M. Wt
318.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disperse Orange 1

CAS Number

2581-69-3

Product Name

Disperse Orange 1

IUPAC Name

4-[(4-nitrophenyl)diazenyl]-N-phenylaniline

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

InChI

InChI=1S/C18H14N4O2/c23-22(24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19H

InChI Key

YFVXLROHJBSEDW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

4-anilino-4'-nitroazobenzene, Disperse Orange 1

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-]

Description

The exact mass of the compound Disperse Orange 1 is 318.1117 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Genotoxicity Studies

  • DNA Damage and Micronuclei Formation: Several studies have explored the potential genotoxic effects (damage to genetic material) of DO1. Research using human lymphocytes and HepG2 cells (liver cancer cells) suggests that DO1 can induce micronuclei formation, a biomarker for chromosomal damage. These studies observed a dose-dependent increase in micronuclei at specific concentrations, indicating a potential for genotoxicity ().

Disperse Orange 1, also known as 4-[(4-nitrophenyl)diazenyl]-N-phenylaniline, is an azo dye with the molecular formula C₁₈H₁₄N₄O₂ and a molecular weight of 318.329 g/mol. It has a melting point of 160ºC and a boiling point of 535ºC at 760 mmHg. This compound is primarily used in the textile industry for dyeing synthetic fibers such as polyester, nylon, and acrylic . Disperse Orange 1 is noted for its vibrant orange color and is often included in hair color formulations as well .

Typical of azo compounds. One significant reaction involves its isomerization between the trans and cis forms under light exposure, which is valuable in studies involving flash photolysis. This isomerization can affect the dye's absorption properties, making it useful for photochemical applications . Additionally, it can participate in electrophilic aromatic substitution reactions due to the presence of the nitrophenyl group, which can influence its reactivity and stability .

Disperse Orange 1 exhibits notable biological activity, particularly as an anti-amyloid agent. Research indicates that it can delay both seeded and non-seeded polymerization of amyloid beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's . Furthermore, studies have shown that Disperse Orange 1 can increase micronuclei frequencies in human lymphocytes and HepG2 cells, suggesting potential genotoxic effects .

The synthesis of Disperse Orange 1 typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. A common method includes:

  • Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
  • Coupling: The diazonium salt is then reacted with N-phenylaniline to produce Disperse Orange 1.

This method allows for the efficient production of the dye while controlling purity and yield .

Research on Disperse Orange 1 has highlighted its potential interactions with biological systems. For instance, studies indicate that it may sensitize individuals upon contact, leading to allergic reactions. This has been documented in patch tests where individuals exhibited contact dermatitis after exposure to products containing this dye . Moreover, its genotoxic potential raises concerns regarding long-term exposure in industrial settings .

Disperse Orange 1 belongs to a class of azo dyes that share similar structural features but differ in their chemical properties and applications. Below are some similar compounds:

Compound NameMolecular FormulaUnique Features
Disperse Red 1C₁₈H₁₈N₄O₂Known for its red hue; also exhibits genotoxicity.
Miketon Fast Orange 5RC₁₈H₁₄N₄O₂Similar structure; used primarily in textiles.
Palanil Orange 5RC₁₈H₁₄N₄O₂Used for dyeing polyester; shares similar toxicity profile.
Reliton Orange 5RC₁₈H₁₄N₄O₂Another textile dye; notable for its fastness properties.
Serisol Orange 5RC₁₈H₁₄N₄O₂Commonly used in hair dyes; similar allergenic potential.

Disperse Orange 1 stands out due to its specific anti-amyloid activity and unique photochemical properties, making it particularly interesting for both industrial applications and research contexts .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Powder; [MSDSonline]

XLogP3

5.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

318.11167570 g/mol

Monoisotopic Mass

318.11167570 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1592R4P97H

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Coloring Agents

Pictograms

Irritant

Irritant

Other CAS

2581-69-3

Wikipedia

Disperse_Orange_1

Methods of Manufacturing

DIAZOTIZATION OF P-NITROANILINE AND COUPLING WITH DIPHENYLAMINE

General Manufacturing Information

Benzenamine, 4-[2-(4-nitrophenyl)diazenyl]-N-phenyl-: ACTIVE

Dates

Modify: 2023-08-15
1: Ferraz ER, Li Z, Boubriak O, de Oliveira DP. Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells. J Toxicol Environ Health A. 2012;75(16-17):991-9. doi: 10.1080/15287394.2012.696513. PubMed PMID: 22852849.
2: Boeddrich A, Babila JT, Wiglenda T, Diez L, Jacob M, Nietfeld W, Huska MR, Haenig C, Groenke N, Buntru A, Blanc E, Meier JC, Vannoni E, Erck C, Friedrich B, Martens H, Neuendorf N, Schnoegl S, Wolfer DP, Loos M, Beule D, Andrade-Navarro MA, Wanker EE. The Anti-amyloid Compound DO1 Decreases Plaque Pathology and Neuroinflammation-Related Expression Changes in 5xFAD Transgenic Mice. Cell Chem Biol. 2019 Jan 17;26(1):109-120.e7. doi: 10.1016/j.chembiol.2018.10.013. Epub 2018 Nov 21. PubMed PMID: 30472115.

Explore Compound Types